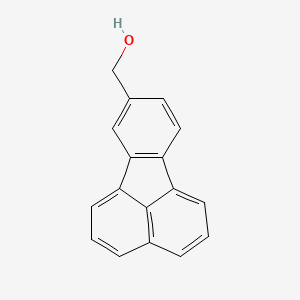
8-Fluoranthenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoranthenemethanol is an organic compound with the molecular formula C17H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a methanol group attached to the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the reaction of fluoranthene with formaldehyde in the presence of a catalyst to introduce the methanol group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoranthenemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The aromatic structure allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the fluoranthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Fluoranthenecarboxylic acid.
Reduction: 8-Methylfluoranthene.
Substitution: Various substituted fluoranthene derivatives depending on the reagents used.
Scientific Research Applications
8-Fluoranthenemethanol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-Fluoranthenemethanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The fluoranthene core can interact with aromatic systems, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Fluoranthene: The parent compound without the methanol group.
9-Fluorenemethanol: A similar compound with a different aromatic structure.
Anthracenemethanol: Another PAH derivative with a methanol group.
Uniqueness: 8-Fluoranthenemethanol is unique due to its specific structure, which combines the properties of fluoranthene with the reactivity of a methanol group. This combination allows for diverse chemical reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
135295-00-0 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
fluoranthen-8-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9,18H,10H2 |
InChI Key |
FILGBJILVWQQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


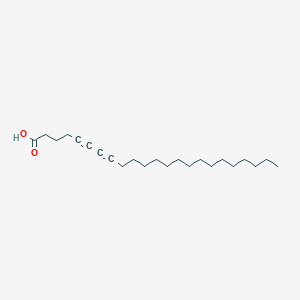
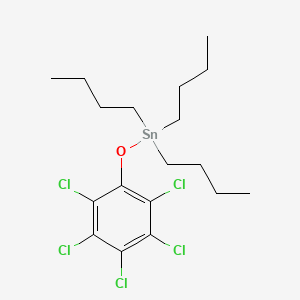

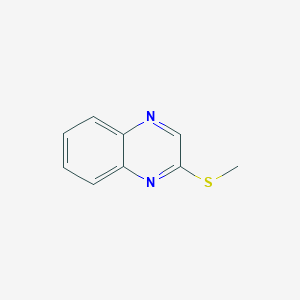
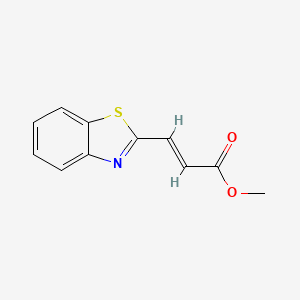


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
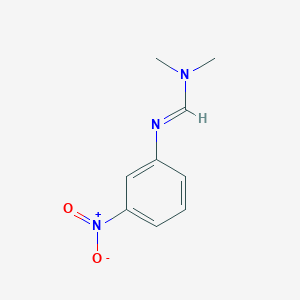
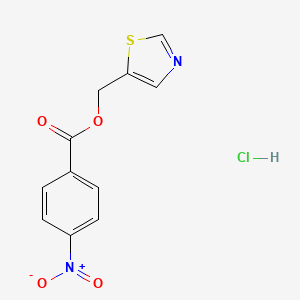
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)

